molecular formula C12H15BrOS B15312957 6-((2-Bromophenyl)thio)hexan-2-one

6-((2-Bromophenyl)thio)hexan-2-one

Cat. No.: B15312957
M. Wt: 287.22 g/mol
InChI Key: MZFIRDAIZCWZAU-UHFFFAOYSA-N
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Description

6-((2-Bromophenyl)thio)hexan-2-one is an organic compound with the molecular formula C12H15BrOS. It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a hexanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Bromophenyl)thio)hexan-2-one typically involves the reaction of 2-bromothiophenol with a suitable hexanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with the hexanone derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-((2-Bromophenyl)thio)hexan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((2-Bromophenyl)thio)hexan-2-one is an organic compound with the molecular formula C12H15BrOSC_{12}H_{15}BrOS. It features a bromophenyl group linked to a thioether, which is connected to a hexanone chain.

Scientific Research Applications

This compound is used in scientific research across multiple disciplines:

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic properties and as a precursor for drug development.
  • Industry It is utilized in producing specialty chemicals and materials.

Preparation Methods

The synthesis of this compound typically involves reacting 2-bromothiophenol with a hexanone derivative under controlled conditions. A common method includes using a base, such as sodium hydride, to deprotonate the thiophenol, followed by nucleophilic substitution with the hexanone derivative. The reaction is usually performed under an inert atmosphere to prevent oxidation. Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity, including continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Potential Reactions

This compound can undergo several types of reactions:

ReactionMajor Products
OxidationSulfoxides and sulfones
ReductionAlcohols
SubstitutionVarious substituted derivatives

Mechanism of Action

The mechanism of action of 6-((2-Bromophenyl)thio)hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl group can participate in halogen bonding, while the thioether and carbonyl groups can engage in various non-covalent interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-((2-Chlorophenyl)thio)hexan-2-one
  • 6-((2-Fluorophenyl)thio)hexan-2-one
  • 6-((2-Iodophenyl)thio)hexan-2-one

Uniqueness

6-((2-Bromophenyl)thio)hexan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs.

Biological Activity

Introduction

The compound 6-((2-bromophenyl)thio)hexan-2-one, classified as a thioether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a thioether functional group, which is linked to a hexanone chain. This structure is significant as it influences the compound's reactivity and biological interactions.

Molecular Formula

  • Molecular Formula: C12H13BrOS
  • Molecular Weight: 285.20 g/mol

The biological activities of thioether compounds often involve interactions with cellular targets such as enzymes and receptors. The presence of the bromine atom can enhance electrophilicity, facilitating interactions with nucleophiles in biological systems.

Key Mechanisms

  • Enzyme Inhibition: Compounds with thiol groups can act as Michael acceptors, engaging in nucleophilic addition reactions with biological thiols.
  • Apoptosis Induction: Some studies indicate that derivatives of similar structures can induce apoptosis in cancer cell lines through mitochondrial impairment and reactive oxygen species (ROS) generation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, particularly HeLa cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
HeLa8.83Induces apoptosis, mitochondrial uncoupling
BEAS-2B16.74Cytotoxic effects observed

Apoptosis and Cell Cycle Arrest

Flow cytometry analyses revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis among HeLa cells. The compound also caused significant cell cycle arrest at the G0/G1 phase.

Apoptosis Data

  • Percentage of Apoptosis:
    • 5 µM: 5.8%
    • 7.5 µM: 9.8%
    • 10 µM: 16.4%

Metabolic Effects

The compound was observed to alter cellular metabolism by decreasing the oxygen consumption rate (OCR) and increasing glycolysis, suggesting a metabolic shift that could be an adaptive response to stress.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromophenyl moiety significantly influence the compound's biological activity. The introduction of electron-withdrawing groups tends to enhance potency against specific targets.

Notable Findings

  • The bromine substituent increases electrophilicity, enhancing reactivity towards thiols.
  • Variations in the alkyl chain length can affect solubility and membrane permeability, influencing overall bioavailability.

Case Studies

  • HeLa Cell Study : A study conducted on HeLa cells demonstrated that treatment with varying concentrations of the compound led to increased ROS levels and mitochondrial dysfunction, contributing to its cytotoxic effects.
    "The presence of 12a quickly resulted in a decrease in maximal respiration and ATP production" .
  • Comparative Analysis : In comparison with other thioether derivatives, this compound exhibited superior cytotoxicity, highlighting its potential as a lead compound for further development.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

6-(2-bromophenyl)sulfanylhexan-2-one

InChI

InChI=1S/C12H15BrOS/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H2,1H3

InChI Key

MZFIRDAIZCWZAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCSC1=CC=CC=C1Br

Origin of Product

United States

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